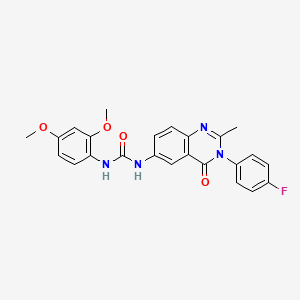

1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea

Description

This compound is a urea derivative featuring a dihydroquinazolinone core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 2. The urea linkage connects this heterocyclic system to a 2,4-dimethoxyphenyl group. The dihydroquinazolinone scaffold is known for its role in kinase inhibition and anticancer activity, while the dimethoxy and fluorine substituents likely enhance solubility and target binding specificity .

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O4/c1-14-26-20-10-6-16(12-19(20)23(30)29(14)17-7-4-15(25)5-8-17)27-24(31)28-21-11-9-18(32-2)13-22(21)33-3/h4-13H,1-3H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCHUGUKGJXLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties. We will also provide data tables summarizing relevant research findings and case studies that illustrate the compound's effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 484.5 g/mol. The structure features a urea moiety linked to a quinazoline derivative, which is known for various biological activities.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under consideration may exhibit comparable antimicrobial efficacy.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 31.25 µg/mL |

| Compound B | Escherichia coli | 62.5 µg/mL |

| Subject Compound | Mycobacterium tuberculosis H37Rv | 40 µg/mL |

Anticancer Activity

The quinazoline scaffold is well-documented for its anticancer properties. Studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted on a related quinazoline derivative demonstrated a significant reduction in cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 1 to 10 µM over 48 hours of treatment. The mechanism was attributed to the activation of apoptotic pathways.

The exact mechanism of action for 1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea remains to be fully elucidated; however, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways associated with growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The compound’s dihydroquinazolinone core distinguishes it from analogs with benzodiazepine () or pyrrolidinone () backbones. For example:

- 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (, CAS 1048916-01-3): Core: Benzodiazepine ring system (7-membered heterocycle). Substituents: 2,4-Dimethylphenyl (vs. dimethoxyphenyl) and a 5-phenyl group. Molecular Weight: 412.493 g/mol (slightly lower than the target compound’s estimated weight of ~450 g/mol due to methoxy vs. methyl groups). Key Difference: Benzodiazepines are typically associated with CNS activity, whereas dihydroquinazolinones are more common in kinase inhibitors .

- 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (, CAS 877640-52-3): Core: Pyrrolidinone (5-membered lactam). Substituents: Ethoxy and methoxy groups on phenyl rings.

Functional Group Impact on Pharmacokinetics

- Urea Linkage : Common to all compared compounds, the urea group provides hydrogen-bonding capacity for target interaction.

- Fluorine Substitution: The 4-fluorophenyl group in the target compound may improve metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., ’s 5-phenyl group lacks halogens) .

- Methoxy vs. methyl (). 4-Ethoxy compound Increased lipophilicity but reduced metabolic stability vs. methoxy.

Molecular Weight and Hydrogen-Bonding Capacity

- H-Bond Donors/Acceptors: Target compound: Likely 2 donors (urea NH groups) and 5 acceptors (urea carbonyl, quinazolinone carbonyl, two methoxy oxygens). : 2 donors, 3 acceptors (fewer due to methyl groups). (benzothiazol-urea analog): 3 donors (urea + ammonium hydrochloride), altering solubility and blood-brain barrier penetration .

Research Findings and Trends

While direct pharmacological data for the target compound are absent, structural analogs suggest:

Kinase Inhibition: Dihydroquinazolinones are potent EGFR/VEGFR inhibitors. The 4-fluorophenyl group may enhance selectivity over non-fluorinated derivatives .

Metabolic Stability : Methoxy groups (target compound) are less prone to oxidative metabolism than methyl () or ethoxy () groups.

Toxicity : Fluorine substitution often reduces off-target effects but may introduce hepatotoxicity risks in some cases .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by urea linkage. Key steps include:

- Quinazolinone Synthesis : Cyclization of anthranilic acid derivatives with fluorophenyl-containing reagents under reflux conditions (e.g., ethanol, 80°C for 12 hours).

- Urea Coupling : Reaction of the quinazolinone intermediate with 2,4-dimethoxyphenyl isocyanate in anhydrous DCM at 0–5°C to prevent side reactions .

- Optimization : Control reaction time (6–8 hours) and temperature (ambient post-coupling) to achieve >75% yield. Monitor via TLC and HPLC for intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity and purity?

- Methodological Answer : Use a combination of:

- IR Spectroscopy : Identify urea C=O stretches (~1650–1700 cm⁻¹) and quinazolinone carbonyl (~1680 cm⁻¹) .

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., fluorophenyl δ 7.2–7.6 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 460.5) and isotopic patterns .

- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Prioritize:

- Enzyme Inhibition Assays : Test against urease or proteases (e.g., trypsin) at 10–100 μM concentrations, measuring IC₅₀ via fluorometric or colorimetric substrates .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays for kinases (e.g., EGFR) due to the quinazolinone scaffold’s affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl) to assess impact on potency .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., urease) to identify binding interactions (e.g., hydrogen bonds with urea groups) .

- Data Normalization : Control for assay variability (e.g., buffer pH, incubation time) when comparing IC₅₀ values across studies .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (PDB IDs: 1M17, 2J5M) .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability (%F >50), logP (~3.5), and CYP450 inhibition risks .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the urea moiety to enhance solubility .

- Nanocarrier Systems : Encapsulate in PLGA nanoparticles for sustained release (tested in rodent models, 10 mg/kg dose) .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify CYP-mediated degradation hotspots .

Q. What strategies validate target specificity to minimize off-target effects?

- Methodological Answer :

- Kinome Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (S(10) <0.1) .

- CRISPR Knockout Models : Generate target gene (e.g., EGFR)-KO cell lines to confirm activity loss .

- Thermal Shift Assays : Measure ΔTm shifts (>2°C) to confirm direct target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.